molecular formula C17H28N2O4 B261388 N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

货号 B261388
分子量: 324.4 g/mol
InChI 键: HHGBVGXQAOVTMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed symptoms similar to Parkinson's disease after consuming a contaminated batch of a designer drug. Since then, MPTP has been used extensively in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies.

作用机制

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is the selective degeneration of dopaminergic neurons in the brain. This leads to a decrease in dopamine levels in the striatum and the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.

实验室实验的优点和局限性

One of the main advantages of using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models is that it closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. This allows researchers to study the underlying mechanisms of the disease and test potential therapies in a more relevant model. However, there are also limitations to using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. For example, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine only selectively damages dopaminergic neurons, whereas Parkinson's disease affects multiple cell types in the brain. Additionally, the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models does not fully replicate the complex pathophysiology of Parkinson's disease in humans.

未来方向

There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. One area of focus is the development of new therapies that can protect dopaminergic neurons from the toxic effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine and other neurotoxins. Another area of focus is the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with other neurotoxins to create animal models that more closely replicate the pathophysiology of Parkinson's disease in humans. Additionally, researchers are exploring the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with imaging techniques to better understand the progression of Parkinson's disease and to develop new diagnostic tools.

合成方法

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and morpholine. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to yield the corresponding amine. Finally, the amine is reacted with propylene oxide to form N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine.

科学研究应用

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is primarily used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain, where it is converted to a toxic metabolite that damages the mitochondria and leads to cell death. This process closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. By studying the effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine on animal models, researchers can gain insight into the underlying mechanisms of Parkinson's disease and test potential therapies.

属性

产品名称

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

分子式

C17H28N2O4

分子量

324.4 g/mol

IUPAC 名称

3-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C17H28N2O4/c1-20-15-11-14(12-16(21-2)17(15)22-3)13-18-5-4-6-19-7-9-23-10-8-19/h11-12,18H,4-10,13H2,1-3H3

InChI 键

HHGBVGXQAOVTMB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

规范 SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。